6-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde
Description
This compound features a 4,5-dihydro-1,2-oxazole (dihydroisoxazole) core substituted with a 4-fluorophenyl group at position 3. A methylene bridge connects the oxazole to a 4,7-dimethoxy-1,3-benzodioxole ring system, which is further functionalized with a carbaldehyde group at position 4. The aldehyde group may serve as a reactive site for further derivatization or as a hydrogen bond acceptor.
Properties
IUPAC Name |
6-[[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO6/c1-24-17-14(15(9-23)18(25-2)20-19(17)26-10-27-20)7-13-8-16(22-28-13)11-3-5-12(21)6-4-11/h3-6,9,13H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEQREQXWRGEJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)F)C=O)OC)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701112104 | |
| Record name | 6-[[3-(4-Fluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl]-4,7-dimethoxy-1,3-benzodioxole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948007-49-6 | |
| Record name | 6-[[3-(4-Fluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl]-4,7-dimethoxy-1,3-benzodioxole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948007-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[[3-(4-Fluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl]-4,7-dimethoxy-1,3-benzodioxole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazole ring through a cyclization reaction involving a fluorophenyl-substituted precursor. This is followed by the introduction of the benzodioxole moiety through a series of coupling reactions. The final step involves the formylation of the benzodioxole ring to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Aldehyde-Specific Reactions
The carbaldehyde group at position 5 is the most reactive site, enabling diverse transformations:
Schiff Base Formation
The aldehyde undergoes condensation with primary amines or hydrazines to form imines or hydrazones. For example:
-
Reaction with hydrazine derivatives yields hydrazone-linked conjugates (e.g., N'-[(E)-[6-[[3-(4-fluorophenyl)oxazolin-5-yl]methyl]benzodioxol-5-yl]methylidene]hydrazides ).
-
A structurally similar benzodioxole-carbaldehyde derivative formed a carbohydrazide with 5-oxo-5H- thiazolo[3,2-a]pyrimidine-7-carbohydrazide .
Example Reaction Pathway:
Key conditions: Acid catalysis (e.g., acetic acid) or solvent-free heating.
Oxidation and Reduction
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄ or CrO₃. A related oxazole-carboxylic acid derivative (CID 2981857) demonstrates this transformation .
-
Reduction: Reduction with NaBH₄ or LiAlH₄ converts the aldehyde to a primary alcohol. For example, analogs like [2-(2-fluorophenyl)oxazol-5-yl]methanol highlight this reactivity.
Oxazoline Ring Reactivity
The 4,5-dihydro-1,2-oxazole (oxazoline) ring undergoes ring-opening under acidic or nucleophilic conditions:
Hydrolysis
-
Acidic hydrolysis (HCl/H₂O) cleaves the oxazoline ring to form a β-amino alcohol intermediate. For instance, 3-(4-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CID 2981857) results from similar hydrolysis .
-
Basic conditions may yield alternate products, though literature on exact pathways is limited.
Example Reaction Pathway:
Cycloaddition Reactions
The oxazoline’s strained ring may participate in [3+2] cycloadditions with dipolarophiles, though direct evidence for this compound is sparse. Related oxadiazole derivatives (e.g., CID 16746157) suggest potential for such reactivity .
Benzodioxole Reactivity
The 1,3-benzodioxole core is relatively inert but can undergo selective modifications:
Demethylation
Strong Lewis acids (e.g., BBr₃) cleave methoxy groups to phenolic -OH. For example, 4,7-dimethoxy-1,3-benzodioxole analogs demethylate to diols under such conditions .
Electrophilic Substitution
Methoxy groups direct electrophiles to the para positions, but the electron-rich benzodioxole ring may undergo nitration or halogenation at activated positions.
Stability and Storage
Scientific Research Applications
The compound 6-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and other relevant fields.
Chemical Properties and Structure
The compound features a complex structure that includes a benzodioxole core, oxazole ring, and fluorophenyl substituent. These structural elements contribute to its potential interactions with biological targets.
Key Structural Features
- Benzodioxole moiety : Known for its role in various pharmacological activities.
- Oxazole ring : Associated with antimicrobial and anti-inflammatory properties.
- Fluorophenyl group : Enhances lipophilicity and may improve binding affinity to biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that derivatives of benzodioxole can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study: Inhibition of Tumor Growth
A study demonstrated that a related benzodioxole compound significantly reduced tumor size in murine models of breast cancer. The mechanism was attributed to the compound's ability to trigger apoptotic pathways and inhibit cell proliferation.
Antimicrobial Properties
The oxazole ring present in the compound has been linked to antimicrobial activity. Research suggests that derivatives can effectively combat bacterial infections, making them potential candidates for developing new antibiotics.
Case Study: Antibacterial Efficacy
In vitro studies revealed that a similar oxazole-containing compound exhibited potent activity against Gram-positive bacteria, including Staphylococcus aureus. The compound's mechanism involved disrupting bacterial cell wall synthesis.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of compounds with similar structures. The presence of methoxy groups is believed to enhance the compound's ability to cross the blood-brain barrier, providing protective effects against neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In a recent study, a related compound showed promise in reducing neuroinflammation and improving cognitive function in models of Alzheimer's disease. This suggests potential therapeutic applications for neurodegenerative disorders.
Toxicity and Safety Profile
Preliminary toxicity studies indicate that while the compound shows promising biological activity, it is essential to evaluate its safety profile thoroughly. Early-stage studies suggest a favorable safety margin compared to existing therapeutic agents.
Mechanism of Action
The mechanism of action of 6-{[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl and oxazole groups can enhance its binding affinity and specificity towards these targets. The benzodioxole moiety may also contribute to its overall pharmacological profile by affecting its solubility and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Groups
The target compound’s structural analogs primarily differ in substituents on the dihydroisoxazole ring, attached functional groups, and aromatic systems. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Halogen vs. Alkoxy Substituents : The 4-fluorophenyl group in the target compound offers distinct electronic effects compared to bromophenyl () or methoxyphenyl () analogs. Fluorine’s electronegativity may enhance binding affinity in biological targets, whereas methoxy groups increase solubility.
- The carbamate group in suggests stability under basic conditions, unlike the aldehyde’s susceptibility to oxidation.
Biological Activity
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several key components:
- Benzodioxole moiety : This structure is known for its potential biological activities, particularly in medicinal chemistry.
- Oxazole ring : The presence of the oxazole ring contributes to the compound's unique reactivity and biological profile.
- Fluorophenyl group : The fluorine atom enhances lipophilicity and may influence the binding affinity to biological targets.
Molecular Formula
The molecular formula for this compound is .
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance:
- Mechanism of Action : Compounds containing benzodioxole have been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins (e.g., Bcl-2) .
- Case Study : A derivative of benzodioxole demonstrated inhibition of tumor growth in xenograft models, suggesting potential for development as an anticancer agent .
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties:
- Inhibition of COX Enzymes : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
- Research Findings : In vitro studies showed that certain derivatives could significantly reduce prostaglandin E2 (PGE2) levels in LPS-stimulated macrophages, indicating a reduction in inflammation markers .
Antimicrobial Effects
Preliminary investigations into the antimicrobial activity of structurally related compounds suggest potential efficacy against various pathogens:
- In Vitro Studies : Compounds similar to the one have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Mechanisms Identified : The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
Data Table: Summary of Biological Activities
Future Directions and Research Opportunities
Given the promising biological activities associated with this compound, further research is warranted:
- In Vivo Studies : To evaluate the therapeutic potential and safety profile in animal models.
- Structure-Activity Relationship (SAR) : Detailed SAR studies could elucidate which structural features contribute most significantly to biological activity.
- Clinical Trials : If preclinical results are favorable, advancing to clinical trials could establish efficacy and safety in humans.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
